1,1,1-Trifluoro-3-(4-nitrophenyl)acetone
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Overview
Description
1,1,1-Trifluoro-3-(4-nitrophenyl)propan-2-one is a fluorinated aromatic ketone with a molecular formula of C9H6F3NO3. This compound is characterized by the presence of a trifluoromethyl group and a nitro group on the phenyl ring, which significantly influence its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-nitrobenzaldehyde and trifluoromethyltrimethylsilane (TMS-CF3).
Reaction Steps: The reaction involves the formation of a Grignard reagent from 4-nitrobenzaldehyde, followed by the addition of TMS-CF3 to form the intermediate trifluoromethylated compound.
Purification: The final product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow chemistry to enhance efficiency and yield.
Catalysts: Various catalysts, such as palladium or nickel, can be used to improve the reaction rate and selectivity.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions: Reagents such as KMnO4 for oxidation, LiAlH4 for reduction, and various electrophiles for substitution reactions are commonly used.
Major Products: Oxidation typically yields 1,1,1-trifluoro-3-(4-nitrophenyl)propanoic acid, while reduction can produce 1,1,1-trifluoro-3-(4-aminophenyl)propan-2-one.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the effects of fluorinated compounds on biological systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties conferred by the trifluoromethyl group.
Mechanism of Action
Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and metabolic processes.
Mechanism: The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, influencing its binding affinity and biological activity.
Comparison with Similar Compounds
Similar Compounds: Other fluorinated aromatic ketones, such as 1,1,1-trifluoro-3-(4-methoxyphenyl)propan-2-one and 1,1,1-trifluoro-3-(4-chlorophenyl)propan-2-one.
Uniqueness: The presence of the nitro group in 1,1,1-trifluoro-3-(4-nitrophenyl)propan-2-one distinguishes it from other similar compounds, affecting its reactivity and biological activity.
This comprehensive overview highlights the significance of 1,1,1-trifluoro-3-(4-nitrophenyl)propan-2-one in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
Molecular Formula |
C9H6F3NO3 |
---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(4-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)8(14)5-6-1-3-7(4-2-6)13(15)16/h1-4H,5H2 |
InChI Key |
KOXHOGHOWNIWSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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